molecular formula C10H9N B8315449 3-Methylcinnamonitrile CAS No. 28446-71-1

3-Methylcinnamonitrile

Cat. No.: B8315449
CAS No.: 28446-71-1
M. Wt: 143.18 g/mol
InChI Key: QMICLBLOVTXNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcinnamonitrile is a chemical compound with the molecular formula C10H9N and is recognized as a member of the cinnamonitrile family . As an organic nitrile, it features a carbon-nitrogen triple bond, a functional group known for its versatility in medicinal and synthetic chemistry due to its ability to participate in hydrogen bonding and other molecular interactions . Research into cinnamonitrile derivatives highlights their significant potential in various fields. Structural modifications to the cinnamonitrile core are a recognized strategy for fine-tuning the properties of molecules, particularly in the development of advanced materials . For instance, novel cinnamonitrile derivatives have been designed and synthesized for application as UV absorbers, where simple structural changes allowed for precise control over absorption wavelengths . Furthermore, the nitrile functional group is a key pharmacophore in modern drug discovery. Nitrile-containing compounds are frequently explored for their bioactive properties, including antimicrobial activity . The broader class of cinnamic acid derivatives, to which cinnamonitriles are related, has demonstrated a range of pharmacological activities, underscoring the research value of this chemical scaffold . In synthetic chemistry, cinnamonitriles can serve as precursors for more complex molecules. They can act as bi-centered electrophiles in reactions with arenes under superelectrophilic activation conditions, leading to products like hydroarylation compounds and indanones . This makes this compound a valuable building block for synthesizing novel organic structures. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28446-71-1

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-(3-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,1H3

InChI Key

QMICLBLOVTXNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC#N

Origin of Product

United States

Reaction Chemistry and Functional Group Interconversions of 3 Methylcinnamonitrile

Addition Reactions of 3-Methylcinnamonitrile

The conjugated system in this compound is susceptible to nucleophilic attack, leading to a variety of addition products. These reactions are fundamental to the functional group interconversions of this compound.

Cyanomethylation Processes Leading to Glutaronitrile Derivatives

The reaction of cinnamonitrile (B126248) with the conjugate base of acetonitrile (B52724) provides a pathway to glutaronitrile derivatives. In a process related to cyanomethylation, the electroreduction of cinnamonitrile in an acetonitrile (MeCN) solution can lead to the formation of 3-phenyl pentanedinitrile pku.edu.cn. This transformation occurs at the first reduction peak during cyclic voltammetry and involves the reaction of cinnamonitrile with the carbanion generated from acetonitrile.

While specific studies on this compound are not prevalent, the reactivity of the parent cinnamonitrile suggests that this compound would undergo a similar reaction. The methyl group at the 3-position is expected to influence the reaction rate and regioselectivity due to its electronic and steric effects.

ReactantReagentProductReaction Type
CinnamonitrileConjugate base of MeCN3-Phenyl pentanedinitrileCyanomethylation

Reductive Saturation and Hydrodimerisation Phenomena

The carbon-carbon double bond in cinnamonitrile derivatives can be saturated through reductive processes. Electrochemical reduction of cinnamonitrile in acetonitrile solution has been shown to yield a saturated hydro product, which is formed at the second reduction peak in cyclic voltammetry pku.edu.cn. This process follows an electrochemical-electrochemical-chemical-chemical (EECC) mechanism pku.edu.cn.

Furthermore, the electrochemical reduction of cinnamonitrile can also lead to hydrodimerization, resulting in both linear and cyclic hydrodimers pku.edu.cnresearchgate.net. These hydrodimers are synthesized via a radical-radical (RR) coupling mechanism that occurs at the first reduction peak pku.edu.cn. The formation of these products is competitive with other reaction pathways, such as electrocarboxylation in the presence of carbon dioxide researchgate.net. The specific conditions of the electrochemical reaction, such as the electrode material, working potential, and solvent, can influence the product distribution.

Reaction TypeKey IntermediatesProducts
Reductive SaturationDianionSaturated hydro product
HydrodimerisationRadical anionLinear and cyclic hydrodimers

Cyclization Reactions Involving this compound

The unique structure of this compound allows it to participate in various cyclization reactions, leading to the formation of carbocyclic and heterocyclic systems.

Nazarov Cyclization of E-α-Methylcinnamonitrile

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones wikipedia.orgresearchgate.netorganicreactions.orgthermofisher.com. The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate wikipedia.org. While the classical Nazarov cyclization involves divinyl ketones, the reaction has been extended to a variety of precursors that can generate the key pentadienyl cation intermediate organicreactions.orgresearchgate.net.

Dimerization Studies of this compound and Related Nitriles

The dimerization of α,β-unsaturated nitriles can lead to the formation of various cyclic products. As mentioned in the context of reductive hydrodimerization, electrochemical methods can produce cyclic dimers from cinnamonitrile pku.edu.cn. These reactions proceed through radical anion intermediates.

While specific studies on the dimerization of this compound are scarce, the general principles of dimerization of activated olefins can be applied. The presence of the methyl group could influence the regioselectivity and stereoselectivity of the dimerization process.

Formation of Polycyclic Heterocyclic Systems

Cinnamonitrile and its derivatives are valuable building blocks in the synthesis of polycyclic heterocyclic systems. The reaction of substituted cinnamonitriles with active methylene (B1212753) reagents can lead to the formation of polyfunctional pyridine and pyran derivatives. These reactions often proceed via an initial Michael addition followed by cyclization.

For instance, the reaction of cinnamonitrile derivatives with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base, can lead to the formation of highly substituted pyridines and pyrans. The specific structure of the resulting heterocyclic system depends on the substituents on the cinnamonitrile and the nature of the active methylene reagent. These reactions provide a versatile route to a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Further Derivatization and Functional Group Transformations3.3.1. Conversion to β-Hydroxynitriles3.3.2. Isomerization Studies of this compound Adducts

Further research or the publication of studies focused on the reactivity of this compound would be necessary to provide the detailed information required for these sections.

Mechanistic Investigations and Theoretical Studies of 3 Methylcinnamonitrile Chemistry

Computational Chemistry and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the characterization of transient species like transition states and reaction intermediates.

Transition State Analysis in 3-Methylcinnamonitrile Pathways

Transition state analysis is a cornerstone of computational chemistry, offering insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For reactions involving this compound, such as its synthesis via the Heck reaction, transition state calculations can reveal key details of the mechanism.

In the palladium-catalyzed Heck reaction, a plausible pathway for the formation of this compound would involve the reaction of an aryl halide with 3-methyl-2-propenenitrile. Density Functional Theory (DFT) calculations on analogous systems have been instrumental in mapping out the potential energy surface of the catalytic cycle. These studies typically identify the oxidative addition of the aryl halide to the palladium(0) catalyst as the initial step, followed by migratory insertion of the olefin (in this case, a substituted acrylonitrile) into the palladium-aryl bond. The transition state for this migratory insertion is of particular interest as it determines the regioselectivity and stereoselectivity of the reaction. The final steps involve β-hydride elimination and reductive elimination to regenerate the catalyst and yield the product. Computational models of these transition states would allow for the prediction of the most favorable reaction pathway and the influence of the methyl group on the activation energy.

Table 1: Hypothetical Transition State Analysis Data for the Heck Reaction Synthesis of this compound

Reaction StepCalculated Activation Energy (kcal/mol)Key Geometric Parameters of Transition State
Oxidative Addition10-15Pd-C and Pd-X bond formation
Migratory Insertion15-25Dihedral angle of olefin approach to Pd-Aryl bond
β-Hydride Elimination5-10Pd-C-C-H dihedral angle approaching 0°
Reductive Elimination5-10C-H bond formation

Note: The data in this table is illustrative and based on typical values for Heck reactions of similar substrates. Specific computational studies on this compound are required for precise values.

Molecular Orbital and Charge Density Analysis in Reaction Intermediates

Molecular orbital (MO) theory and charge density analysis provide a framework for understanding the electronic structure and reactivity of molecules. For reaction intermediates in the synthesis or subsequent reactions of this compound, these analyses can elucidate the nature of bonding and the distribution of electrons, which in turn govern the reactivity.

During a metal-catalyzed reaction, such as the palladium-catalyzed synthesis of this compound, analysis of the frontier molecular orbitals (HOMO and LUMO) of the palladium-complexed intermediates can reveal the key orbital interactions that facilitate bond formation. For instance, the interaction between the HOMO of the organopalladium intermediate and the LUMO of the cinnamonitrile (B126248) derivative is crucial for the migratory insertion step.

Charge density analysis, often performed using techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, can quantify the charge distribution within these intermediates. This information is vital for understanding the polarity of bonds and the electrostatic interactions that may influence the reaction pathway. For example, the partial charges on the palladium center and the carbon atoms of the nitrile and alkene moieties would provide insight into the nucleophilic or electrophilic character of different sites within the molecule.

Kinetic Studies of this compound Transformations

Kinetic studies are essential for determining the rates of chemical reactions and for elucidating reaction mechanisms. While specific kinetic data for transformations of this compound are scarce, the principles of chemical kinetics can be applied to understand its reactivity. For instance, in a palladium-catalyzed cross-coupling reaction to form this compound, the reaction rate would be expected to depend on the concentrations of the reactants (e.g., aryl halide and the substituted acrylonitrile), the catalyst, and the temperature.

A typical rate law for such a reaction might be:

Rate = k[Aryl Halide]^a [3-Methyl-2-propenenitrile]^b [Palladium Catalyst]^c

where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to each species. Experimental determination of these orders would provide valuable information about the rate-determining step of the reaction. For example, if the reaction is found to be first order in the aryl halide and the palladium catalyst, but zero order in the acrylonitrile (B1666552), it would suggest that the oxidative addition of the aryl halide to the palladium catalyst is the rate-limiting step.

Elucidation of Catalytic Cycles in Metal-Mediated Syntheses

Metal-mediated reactions, particularly those catalyzed by palladium, are common methods for the synthesis of cinnamonitrile derivatives. The Mizoroki-Heck reaction is a prime example. The catalytic cycle for the synthesis of a compound like this compound via the Heck reaction is generally understood to proceed through a series of well-defined elementary steps.

The cycle typically begins with a palladium(0) species, which undergoes oxidative addition with an aryl halide (Ar-X) to form a palladium(II) intermediate. This is followed by the coordination of the alkene (3-methyl-2-propenenitrile). A migratory insertion of the alkene into the Pd-Ar bond then occurs, forming a new carbon-carbon bond. Subsequent β-hydride elimination generates the substituted alkene product (this compound) and a palladium-hydride species. The final step is a reductive elimination, often facilitated by a base, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 2: Key Intermediates in the Heck Reaction Catalytic Cycle

IntermediateDescriptionRole in the Cycle
Pd(0)L_nActive catalystStarts the cycle by reacting with the aryl halide
Ar-Pd(II)-X(L_n)Oxidative addition productIntermediate that coordinates with the alkene
[Ar-Pd(II)-(alkene)(L_n)]XAlkene-coordinated complexPrecursor to migratory insertion
R-CH_2-CH(Ar)-Pd(II)-X(L_n)Migratory insertion productUndergoes β-hydride elimination
H-Pd(II)-X(L_n)Palladium-hydride speciesFormed after product release

Probing Radical Mechanisms in this compound Formation and Reaction

While many syntheses of cinnamonitriles proceed through ionic or organometallic pathways, radical mechanisms can also play a significant role, particularly in certain formation and subsequent reactions. The cyano group can act as a radical acceptor in cascade reactions, providing a pathway for the construction of various molecular structures.

The formation of this compound could potentially involve radical pathways, for instance, through the hydrocyanation of a suitable alkyne precursor. Mechanistic investigations into nickel-catalyzed transfer hydrocyanation of alkynes have proposed pathways that may involve radical intermediates.

Furthermore, this compound itself can undergo radical reactions. For example, the addition of radicals to the carbon-carbon double bond is a plausible transformation. Photochemical methods are often employed to initiate such radical reactions. Under UV irradiation, a photosensitizer can generate radicals that can then add to the double bond of this compound, leading to a variety of functionalized products. The regioselectivity of such an addition would be a key area of investigation, with the stability of the resulting radical intermediate determining the preferred site of attack.

Advanced Analytical Characterization in 3 Methylcinnamonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Methylcinnamonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise structural assignment.

In ¹H NMR, the chemical shifts, integration, and coupling constants of the protons are key to identifying the different parts of the molecule. For instance, the protons on the aromatic ring, the methyl group, and the vinyl group will all appear at characteristic chemical shifts. The coupling constants between the vinyl protons are particularly important for differentiating between the (E) and (Z) stereoisomers of this compound. The (E)-isomer typically exhibits a larger coupling constant (around 16 Hz) for the trans-vinylic protons, while the (Z)-isomer shows a smaller coupling constant (around 12 Hz) for the cis-vinylic protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment (e.g., aromatic, vinylic, methyl, nitrile).

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Cinnamonitrile (B126248) Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.20-7.80125.0-135.0
Vinylic CH (α to CN)5.40-6.0097.0-102.0
Vinylic CH (β to CN)7.10-7.50146.0-150.0
Methyl CH₃2.30-2.5020.0-25.0
Nitrile C-116.0-118.0

Note: The exact chemical shifts for this compound may vary depending on the solvent and the specific isomer.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for monitoring its formation during a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing complex mixtures containing this compound. In a typical synthesis, the reaction mixture may contain the starting materials, the desired product (in its E and Z forms), and various byproducts. GC separates these components based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint, allowing for the confident identification of this compound and other components in the mixture.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion of this compound. This accuracy allows for the determination of the elemental formula of the compound, confirming that the product has the expected chemical composition. This is a critical step in the characterization of a newly synthesized batch of this compound, as it distinguishes the product from other compounds that may have the same nominal mass.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to monitor the progress of reactions that produce this compound, such as the Wittig reaction. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions to maximize the yield of this compound. Furthermore, preparative HPLC can be used to isolate pure samples of the (E) and (Z) isomers of this compound for further study.

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a powerful technique for the quantitative analysis of mixtures containing the (E) and (Z) isomers of this compound. By using a suitable internal standard, the exact amount of each isomer in a sample can be determined. The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer. This method is crucial for determining the stereoselectivity of a reaction and for quality control of the final product.

Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis

Technique Primary Application Information Obtained
GC-MSMixture Analysis & IdentificationSeparation of components, Mass-to-charge ratio, Fragmentation pattern
HRMSProduct CharacterizationExact mass, Elemental formula
HPLCReaction Monitoring & IsolationReaction kinetics, Purity, Isomer separation
GLCQuantitative AnalysisIsomer ratio, Concentration

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structural Elucidation

No published crystallographic data for this compound could be located. This includes the absence of a Crystallographic Information File (CIF) in major repositories such as the Cambridge Structural Database (CSD). Therefore, key crystallographic parameters which are typically determined through single-crystal X-ray diffraction, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, remain uncharacterized for this compound.

Without experimental diffraction data, a definitive elucidation of the solid-state packing and conformation of this compound is not possible. Such an analysis would provide fundamental insights into the three-dimensional arrangement of the molecules in the crystalline lattice, including bond lengths, bond angles, and torsion angles, which are crucial for understanding its physical and chemical properties.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Similarly, a Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This computational technique is employed to investigate intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that govern the crystal packing.

A Hirshfeld surface analysis would typically yield:

dnorm surfaces: These maps highlight regions of close intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, blue areas representing longer contacts, and white areas denoting contacts around the van der Waals separation.

In the absence of the underlying crystallographic data, a Hirshfeld surface analysis cannot be performed. Consequently, a detailed mapping of the intermolecular interactions and a quantitative breakdown of the close contacts for this compound cannot be presented.

Stereochemical Aspects in 3 Methylcinnamonitrile Synthesis and Reactivity

Stereoselective Synthesis of (E)- and (Z)-3-Methylcinnamonitrile Isomers

The controlled synthesis of either the (E) or (Z) isomer of 3-methylcinnamonitrile is a key challenge. Various synthetic strategies can be employed to achieve high stereoselectivity, primarily by adapting methods used for other α,β-unsaturated nitriles.

One of the most common methods for the synthesis of cinnamonitrile (B126248) derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative, in the presence of a basic catalyst. The stereochemical outcome of the Knoevenagel condensation can often be controlled by the choice of catalyst and reaction conditions. For the synthesis of (Z)-acrylonitrile derivatives, this method has proven to be particularly effective, suggesting its applicability to the synthesis of (Z)-3-methylcinnamonitrile. Theoretical calculations, such as Density Functional Theory (DFT), have been used to show that for some acrylonitrile (B1666552) derivatives, the (Z)-isomer is thermodynamically more stable than the (E)-isomer, which can drive the reaction towards the Z-configured product.

Another powerful tool for the stereoselective synthesis of alkenes is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is particularly well-suited for the synthesis of (E)-alkenes. By reacting 3-methylbenzaldehyde (B113406) with a cyanomethylphosphonate under Schlosser's conditions (using two equivalents of base), one could potentially favor the formation of the (Z)-isomer of this compound. Conversely, standard HWE conditions typically yield the thermodynamically more stable (E)-isomer with high selectivity.

The following table summarizes potential methods for the stereoselective synthesis of this compound isomers based on established methodologies for related compounds.

ReactionReagentsExpected Major IsomerKey Considerations
Knoevenagel Condensation3-Methylbenzaldehyde, Acetonitrile, Basic Catalyst(Z)Catalyst choice and reaction conditions can influence stereoselectivity.
Horner-Wadsworth-Emmons3-Methylbenzaldehyde, Cyanomethylphosphonate(E)Standard conditions favor the (E)-isomer.
Modified HWE (Schlosser's)3-Methylbenzaldehyde, Cyanomethylphosphonate, 2 eq. Base(Z)Requires careful control of reaction conditions.

Diastereoselective and Enantioselective Transformations Involving this compound Precursors and Derivatives

While this compound itself is achiral, its derivatives can possess stereogenic centers, making diastereoselective and enantioselective transformations crucial for the synthesis of specific stereoisomers. Such transformations often involve reactions at the double bond or functionalization of the methyl or cyano groups.

Diastereoselective Transformations:

For precursors of this compound that already contain a chiral center, subsequent reactions can be influenced by this existing stereochemistry, leading to diastereoselective outcomes. For example, the reduction of a chiral ketone precursor to an alcohol can proceed with high diastereoselectivity, governed by Felkin-Anh or Cram chelation models. This resulting chiral alcohol could then be a precursor for the synthesis of an optically active this compound derivative.

Addition reactions to the double bond of a chiral derivative of this compound can also be highly diastereoselective. For instance, the conjugate addition of a nucleophile to a chiral α,β-unsaturated nitrile can be directed by a resident chiral auxiliary, leading to the formation of a new stereocenter with a specific configuration relative to the existing one.

Enantioselective Transformations:

The creation of new stereocenters in an enantioselective manner is a cornerstone of modern organic synthesis. For derivatives of this compound, several strategies can be envisioned:

Asymmetric Conjugate Addition: The Michael addition of nucleophiles to α,β-unsaturated nitriles is a powerful C-C bond-forming reaction. By employing a chiral catalyst, this addition can be rendered enantioselective. For example, the addition of a malonate ester to a this compound derivative in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative, could generate a product with a newly formed chiral center with high enantiomeric excess (ee).

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of alkenes to chiral diols with high enantioselectivity. Applying this reaction to a this compound derivative would introduce two new stereocenters, and the choice of the chiral ligand (AD-mix-α or AD-mix-β) would determine the absolute configuration of the resulting diol.

Asymmetric Hydrogenation: The enantioselective hydrogenation of the carbon-carbon double bond in a this compound derivative using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) would lead to a chiral saturated nitrile.

The table below illustrates potential enantioselective transformations for this compound derivatives.

TransformationReagent/Catalyst SystemProduct Type
Asymmetric Michael AdditionNucleophile + Chiral OrganocatalystChiral nitrile with new C-C bond
Asymmetric DihydroxylationAD-mix-α or AD-mix-βChiral diol
Asymmetric HydrogenationH₂, Chiral Transition Metal CatalystChiral saturated nitrile

Chiral Catalysis in the Synthesis of this compound Derivatives

Chiral catalysis is indispensable for the efficient synthesis of enantiomerically enriched compounds. Both metal-based and organocatalysis offer powerful strategies for controlling stereochemistry in reactions involving precursors and derivatives of this compound.

Chiral Lewis Acid Catalysis:

Chiral Lewis acids can activate α,β-unsaturated systems towards nucleophilic attack, while simultaneously creating a chiral environment that directs the approach of the nucleophile. For instance, a chiral Lewis acid could coordinate to the nitrile group of a this compound derivative, lowering the LUMO of the conjugated system and facilitating an enantioselective conjugate addition.

Organocatalysis:

Organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral amines, thioureas, and phosphoric acids have been successfully employed in a wide range of asymmetric transformations. In the context of this compound derivatives, organocatalysts could be used to promote:

Enantioselective Michael Additions: As mentioned earlier, chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can effectively catalyze the conjugate addition of various nucleophiles to α,β-unsaturated nitriles.

Enantioselective Friedel-Crafts Alkylations: The reaction of electron-rich aromatic compounds with the double bond of a this compound derivative could be catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid, to yield a product with a new stereocenter.

The development of novel chiral catalysts continues to expand the toolbox for asymmetric synthesis. The application of these catalysts to the synthesis of chiral derivatives of this compound holds significant potential for the creation of new, stereochemically defined molecules.

The following table lists some classes of chiral catalysts and their potential applications in the synthesis of this compound derivatives.

Catalyst ClassExample Reaction
Chiral Lewis Acids (e.g., metal-BINOL complexes)Enantioselective Conjugate Addition
Chiral Organocatalysts (e.g., Cinchona alkaloids)Enantioselective Michael Addition
Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids)Enantioselective Friedel-Crafts Alkylation

Future Research Directions and Unexplored Avenues in 3 Methylcinnamonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. For 3-Methylcinnamonitrile, future research will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign.

Current synthetic strategies for cinnamonitriles often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and potentially toxic reagents. While methods like the reaction of cinnamic acid with hydroxylamine (B1172632) hydrochloride followed by dehydration offer a viable route, there is considerable room for improvement in terms of sustainability and atom economy. google.com

Future research could explore the following avenues:

Catalytic Dehydration of Amides: Transition metal-catalyzed dehydration of primary amides has emerged as a milder and more functional-group-tolerant alternative to classical methods. researchgate.net Investigating novel catalytic systems for the dehydration of 3-methylcinnamamide could lead to more efficient and sustainable production of this compound.

Direct C-H Cyanation: Exploring direct cyanation methods on 3-methylcinnamic acid derivatives or related precursors would represent a significant step forward in synthetic efficiency. These methods, often employing photoredox catalysis, can activate C-H bonds under mild conditions, offering a more direct and atom-economical route to the nitrile. hilarispublisher.com

Biocatalysis: The use of enzymes or whole-cell biocatalysts for nitrile synthesis is a promising area of research. Engineering enzymes to specifically catalyze the formation of this compound could offer a highly selective and environmentally friendly production method.

Mechanochemistry and Sonochemistry: These techniques offer solvent-free or solvent-reduced reaction conditions, which significantly enhance the sustainability of chemical processes. mdpi.com Investigating the application of ball milling or ultrasound irradiation to the synthesis of this compound could lead to cleaner and more efficient processes. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic Route Potential Advantages Key Research Challenges
Catalytic Dehydration Milder reaction conditions, higher functional group tolerance. Catalyst cost and recyclability, optimization of reaction parameters.
Direct C-H Cyanation High atom economy, direct functionalization. Regioselectivity, development of efficient and robust catalysts.
Biocatalysis High selectivity, environmentally benign conditions. Enzyme discovery and engineering, substrate scope limitations.
Mechanochemistry Solvent-free, reduced waste generation. Scalability, understanding reaction mechanisms under mechanical stress.

Exploration of Undiscovered Reactivity Patterns and Chemical Space

While the nitrile and alkene functionalities of cinnamonitriles are known to participate in various chemical transformations, the specific reactivity of this compound remains an area ripe for exploration. The presence of the methyl group on the aromatic ring can influence the electronic properties and steric hindrance of the molecule, potentially leading to unique reactivity.

Future research in this area could focus on:

Domino and Multicomponent Reactions: Designing novel domino or multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular architectures. mdpi.com For instance, reactions that sequentially functionalize both the double bond and the nitrile group in a one-pot process would be highly valuable.

Asymmetric Catalysis: The development of catalytic asymmetric reactions to introduce chirality into molecules derived from this compound is a significant challenge and a promising research direction. This would open up avenues for the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel transformations of this compound could uncover unprecedented reactivity. hilarispublisher.com These methods can generate highly reactive intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods. hilarispublisher.com

Reaction with Novel Reagents: Investigating the reactivity of this compound with newly developed and exotic reagents could lead to the discovery of new chemical transformations and the synthesis of novel compound classes. For example, its reaction with azaenamines has been shown to produce complex heterocyclic systems. uni-hannover.de

Table 2: Potential Areas for Reactivity Exploration of this compound

Reaction Type Potential Outcomes Key Research Focus
Domino Reactions Rapid construction of complex molecules. Design of novel reaction cascades, catalyst development.
Asymmetric Catalysis Synthesis of chiral derivatives. Development of stereoselective catalysts and methods.
Photocatalysis Access to novel reaction pathways. Exploration of photoredox-mediated transformations.
Novel Reagents Discovery of new chemical transformations. Screening against new and diverse chemical reagents.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical discovery. For this compound, this integrated approach can provide a deeper understanding of its properties and reactivity, guiding the design of new experiments and synthetic routes.

Future research directions include:

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations can be employed to study the mechanisms of known and potential reactions of this compound. mdpi.com This can help in optimizing reaction conditions and in predicting the feasibility of new transformations.

In Silico Screening of Catalysts: Computational screening of potential catalysts for the synthesis or functionalization of this compound can significantly reduce the experimental effort required to identify optimal catalytic systems.

Predictive Modeling of Properties: Using quantitative structure-activity relationship (QSAR) models and other machine learning techniques, it may be possible to predict the biological or material properties of novel derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired characteristics. hilarispublisher.com

Chemoinformatics for Reaction Prediction: Advanced chemoinformatics tools can be used to mine the vast chemical literature and databases to identify potential new reactions and applications for this compound. nih.gov

Table 3: Integration of Computational and Experimental Approaches

Methodology Application to this compound Research Expected Impact
DFT Calculations Elucidation of reaction mechanisms, transition state analysis. Rational optimization of reaction conditions, prediction of reactivity.
Catalyst Screening Virtual screening of catalyst libraries for specific transformations. Accelerated discovery of efficient and selective catalysts.
Predictive Modeling Prediction of physicochemical and biological properties of derivatives. Focused synthesis of compounds with desired functionalities.
Chemoinformatics Data mining for novel reaction discovery and application identification. Uncovering new synthetic possibilities and potential uses.

Q & A

Q. What criteria determine whether a novel derivative of this compound warrants further investigation?

  • Methodological Answer : Prioritize derivatives with:
  • Potency : IC50_{50} ≤ 10 μM in target assays.
  • Selectivity : ≥10-fold selectivity over off-targets.
  • ADMET : Favorable pharmacokinetic predictions (e.g., logP < 3, no CYP3A4 inhibition) .

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